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Compound of Interest

Compound Name: Bismuth(lll) bromide

Cat. No.: B147885

A comprehensive analysis of Bismuth(lll) halides (BiXs, where X = F, Cl, Br, |) reveals a clear
trend in their Lewis acidity, with computational density functional theory (DFT) studies and
experimental data consistently indicating a decrease in acidity down the halogen group. This
guide provides a comparative overview of the Lewis acidity of these compounds, supported by
experimental data from Gutmann-Beckett studies and insights from DFT calculations.

The Lewis acidity of Bismuth(lll) halides is a critical parameter in their application as catalysts
in various organic transformations. Understanding the subtle differences in their acceptor
properties allows for the rational design of catalytic systems and the optimization of reaction
conditions. This comparison guide summarizes key quantitative data and outlines the
methodologies used to evaluate the Lewis acidity of this important class of compounds.

Comparative Analysis of Lewis Acidity

The Lewis acidity of Bismuth(lll) halides has been investigated through both experimental and
computational approaches. The Gutmann-Beckett method, an experimental technique that
guantifies Lewis acidity through an "Acceptor Number" (AN), provides a valuable empirical
measure. Concurrently, DFT studies offer a theoretical framework for understanding the
electronic factors governing their acidity.

A prevailing trend observed from both methodologies is that the Lewis acidity of BiXs
decreases as the halide substituent becomes less electronegative (Cl > Br > 1).[1] This trend is
consistent with the decreasing ability of the halogen to withdraw electron density from the
bismuth center, thereby reducing its electrophilicity.
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Experimental Acceptor
DFT Calculated Hardness

Bismuth(lll) Halide Number (AN) with SPMes
Trend
Probe
BiF3 Not Reported
BiCls 26 Strongest
BiBrs 17 Intermediate
Bils 13 Weakest

Table 1: Comparison of Experimental Acceptor Numbers and DFT-calculated Lewis acidity
trends for Bismuth(lIl) halides. The Acceptor Numbers were determined using the modified
Gutmann-Beckett method with trimethylphosphine sulfide (SPMes) as the probe molecule.

While comprehensive DFT-calculated values for metrics such as Fluoride lon Affinity (FIA) are
not readily available in the literature for a direct comparison, the qualitative trend from DFT
calculations aligns perfectly with the experimental AN values.[1] It is important to note that data
for Bismuth(lll) fluoride (BiF3) is notably absent in comparative studies, representing a gap in
the current understanding of this series.

Experimental and Computational Protocols
Gutmann-Beckett Method

The experimental determination of Lewis acidity for Bismuth(lll) halides is commonly performed
using the modified Gutmann-Beckett method. This technique relies on the change in the 3P
NMR chemical shift of a probe molecule, typically a phosphine oxide or sulfide, upon
interaction with the Lewis acid.

Detailed Protocol:

o Sample Preparation: A solution of the Bismuth(lll) halide and the chosen 3P NMR probe
molecule (e.qg., triethylphosphine oxide, TEPO, or trimethylphosphine sulfide, SPMes) are
prepared in a suitable deuterated solvent (e.g., CD2Cl2).

* NMR Spectroscopy: The 3P NMR spectrum of the solution is recorded.
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o Acceptor Number Calculation: The change in the 3P chemical shift (Ad) of the probe
molecule in the presence of the Lewis acid, relative to the free probe, is used to calculate the
Acceptor Number (AN). The AN is a dimensionless quantity that provides a relative measure
of Lewis acidity.

Density Functional Theory (DFT) Analysis

Computational studies employing DFT are instrumental in elucidating the electronic structure
and bonding in Lewis acid-base adducts, providing a theoretical basis for the observed trends
in Lewis acidity.

Typical Workflow:

A standard DFT analysis workflow for assessing Lewis acidity involves several key steps, as
illustrated in the diagram below. The process begins with the geometry optimization of the
individual Lewis acid (BiXs) and a chosen Lewis base. Subsequently, the geometry of the
resulting Lewis acid-base adduct is optimized. Frequency calculations are then performed to
confirm that the optimized structures correspond to true energy minima. Finally, single-point
energy calculations are carried out to determine the interaction energy between the Lewis acid
and base, which serves as a quantitative measure of the Lewis acidity.
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DFT analysis workflow for determining Lewis acidity.
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Computational Details: While specific computational parameters can vary between studies, a
typical DFT calculation for these systems would involve a suitable functional (e.g., B3LYP) and
a basis set that can accurately describe the heavy bismuth atom and the halogens (e.g., a
double-zeta basis set with polarization and diffuse functions).

Conclusion

The combined insights from experimental Gutmann-Beckett studies and theoretical DFT
analyses provide a consistent picture of the Lewis acidity trend among Bismuth(lll) halides. The
acidity decreases down the group from chlorine to iodine, a trend that is primarily governed by
the electronegativity of the halide substituent. This understanding is crucial for researchers and
professionals in drug development and catalysis, enabling the selection of the appropriate
Bismuth(lll) halide for a given application. Further research is warranted to include Bismuth(lll)
fluoride in these comparative studies to provide a complete and comprehensive understanding
of the Lewis acidity across the entire series.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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